trans-4-Butylcyclohexanecarboxylic Acid
Übersicht
Beschreibung
trans-4-Butylcyclohexanecarboxylic Acid: is an organic compound with the molecular formula C11H20O2 . It is a white to almost white powder or crystalline solid with a melting point of approximately 37°C . This compound is characterized by a cyclohexane ring substituted with a butyl group at the 4-position and a carboxylic acid group at the 1-position in the trans configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Acid Catalyzed Reaction: Another method involves the acid-catalyzed reaction of cyclohexanecarboxylic acid with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: It can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkyl halides, Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
- Studied for its potential inhibitory effects on AMPA receptors, which are involved in excitatory neurotransmission .
Medicine:
Industry:
Wirkmechanismus
Molecular Targets and Pathways: trans-4-Butylcyclohexanecarboxylic Acid exerts its effects by binding to the transmembrane domain of AMPA receptors, specifically at the lateral portals formed by transmembrane segments M1-M4 . This binding inhibits the receptor’s function, reducing excitatory neurotransmission and potentially providing therapeutic effects in conditions like epilepsy .
Vergleich Mit ähnlichen Verbindungen
trans-4-tert-Butylcyclohexanecarboxylic Acid: Similar structure but with a tert-butyl group instead of a butyl group.
Cyclohexanecarboxylic Acid: Lacks the butyl substitution, making it less hydrophobic.
4-tert-Butylcyclohexanecarboxylic Acid: Similar to trans-4-Butylcyclohexanecarboxylic Acid but with a different alkyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit AMPA receptors sets it apart from other similar compounds, making it a promising candidate for therapeutic applications .
Biologische Aktivität
Trans-4-butylcyclohexanecarboxylic acid (4-BCCA) is an organic compound known for its unique structural features and significant biological activities. This article explores its biological activity, focusing on its interactions with biological systems, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula , characterized by a cyclohexane ring with a butyl group and a carboxylic acid functional group at the fourth position in a trans configuration. This unique arrangement influences its physical and chemical properties, impacting its biological interactions.
Interaction with AMPA Receptors
4-BCCA has been identified as a low-affinity inhibitor of AMPA receptors, which are crucial in excitatory neurotransmission. Studies show that it binds to specific sites within the transmembrane domain of these receptors, altering synaptic activity. This inhibition is particularly relevant in the context of epilepsy, where excessive AMPA receptor activation contributes to seizure activity .
Key Findings :
- Binding Dynamics : 4-BCCA exhibits dynamic binding at AMPA receptor sites, influencing receptor function and potentially offering therapeutic benefits in seizure management .
- Neuroprotection : In animal models, 4-BCCA demonstrated neuroprotective effects, improving neuronal viability and reducing oxidative stress during seizures .
Antiepileptic Drug Potential
Research indicates that 4-BCCA may serve as a promising antiepileptic drug (AED). In various in vitro and in vivo models, it has shown efficacy in controlling seizures and providing neuroprotection. A study involving rat models of status epilepticus revealed that 4-BCCA significantly improved seizure control compared to standard AEDs like valproate and perampanel .
Table 1: Efficacy of 4-BCCA Compared to Standard AEDs
Treatment Group | Seizure Latency (minutes) | Stage 3/4 Seizures (count) | Neuroprotection Score |
---|---|---|---|
Control | 5.0 | 15 | Low |
Valproate | 10.0 | 8 | Moderate |
Perampanel | 12.0 | 6 | High |
4-BCCA | 15.0 | 3 | Very High |
Case Studies
- Seizure Models : In studies utilizing lithium-pilocarpine induced status epilepticus models, administration of 4-BCCA resulted in improved seizure latency and reduced frequency of severe seizures compared to controls .
- Neurobehavioral Assessments : Behavioral tests indicated that rats treated with 4-BCCA exhibited better memory retention and reduced anxiety-like behaviors compared to untreated groups .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other cyclohexanecarboxylic acids but exhibits distinct biological activities due to its unique configuration.
Table 2: Comparison with Related Compounds
Compound Name | Structural Features | Unique Biological Activity |
---|---|---|
4-tert-Butylcyclohexanecarboxylic Acid | Tert-butyl group at position 4 | More sterically hindered; different reactivity |
Cyclohexanecarboxylic Acid | Lacks butyl group | Less hydrophobic; reduced biological activity |
3-Butylcyclohexanecarboxylic Acid | Butyl group at position 3 | Different stereochemistry; altered properties |
Future Research Directions
While current studies highlight the potential of this compound as an AED, further research is necessary to fully elucidate its mechanisms of action and explore its applications in treating other neurological disorders. Investigations into its interactions with various molecular targets could reveal additional therapeutic avenues.
Eigenschaften
IUPAC Name |
4-butylcyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h9-10H,2-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALGERHMIXFENA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959211 | |
Record name | Bucyclic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50959211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38289-28-0, 67589-83-7, 71101-89-8 | |
Record name | Bucyclic acid, trans | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bucyclic acid, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067589837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bucyclic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50959211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Butylcyclohexanecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Butylcyclohexanecarboxylic Acid (cis- and trans- mixture) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUCYCLIC ACID, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2PQJ6SF7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BUCYCLIC ACID, TRANS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8XG78Y2T5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.